
An In-depth Technical Guide to Dimethyl
Lithospermate B in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dimethyl lithospermate B

Cat. No.: B591350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Dimethyl lithospermate B (dmLSB), a derivative of a primary active compound found in Salvia

miltiorrhiza (Danshen), represents a significant intersection of traditional medicine and modern

pharmacology. Danshen, a staple in traditional Chinese medicine for centuries, has been

historically used to treat a variety of cardiovascular and cerebrovascular conditions.[1][2]

Scientific investigation into its active constituents has led to the isolation and characterization of

dmLSB, revealing its potent and specific mechanism of action as a sodium channel agonist.[3]

[4] This technical guide provides a comprehensive overview of the discovery, history,

pharmacological properties, and experimental methodologies related to dmLSB, with a focus

on its potential therapeutic applications, particularly in the context of cardiac arrhythmias such

as Brugada syndrome.

Discovery and History in Traditional Medicine
The use of Danshen (Salvia miltiorrhiza) is first recorded in Shennong's Herbal Classic of

Materia Medica, dating back to the Qin and Han dynasties (221 BC to 220 AD), establishing its

use for over two millennia.[2] Traditionally, it has been prescribed for promoting blood

circulation and removing blood stasis.[2] The scientific exploration of Danshen's active

components began in the 20th century, leading to the isolation of numerous compounds. While

lithospermic acid B (LSB) was identified as a major water-soluble component, further activity-

guided fractionation revealed that a minor component, Dimethyl lithospermate B (dmLSB),
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possessed the most significant electrophysiological activity on cardiac myocytes.[3][4] This

discovery was pivotal in elucidating the specific molecular mechanism behind some of

Danshen's therapeutic effects on the cardiovascular system.
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Discovery and Characterization Workflow for dmLSB.

Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on

Dimethyl lithospermate B.

Table 1: Dose-Response and Efficacy of Dimethyl Lithospermate B

Parameter Value
Cell/Tissue
Model

Condition Reference

EC50 20 µM

Isolated rat

ventricular

myocytes

Slowing of INa

inactivation
[3][4]

EC50 (fitted) 21.1 µM

Isolated rat

ventricular

myocytes

Slowing of INa

inactivation
[3]

Hill Coefficient 1.02

Isolated rat

ventricular

myocytes

Slowing of INa

inactivation
[3]

Action Potential

Duration

(APD90)

Increase

From 58.8 ± 12.1

ms to 202.3 ± 9.5

ms

Isolated rat

ventricular

myocytes

20 µM dmLSB [3][4]

Table 2: Electrophysiological Effects of Dimethyl Lithospermate B in a Canine Model of

Brugada Syndrome
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Parameter Control
Brugada
Syndrome
Phenotype

+ 10 µM
dmLSB

Reference

Epicardial

Dispersion of

Repolarization

(EDR) (ms)

12.9 ± 9.6 107.0 ± 54.8 12.4 ± 18.1 [1]

Transmural

Dispersion of

Repolarization

(TDR) (ms)

22.4 ± 8.1 82.2 ± 37.4 24.4 ± 26.7 [1]

Incidence of

Phase 2

Reentry-induced

Arrhythmias

0/9 9/9 0/9 [1][5]

Experimental Protocols
Extraction and Isolation of Dimethyl Lithospermate B
from Salvia miltiorrhiza
This protocol is based on the methodology described by Yoon et al. (2004).[3]

Extraction:

Soak 6 kg of dried roots of Salvia miltiorrhiza in methanol (MeOH) for 7 days at room

temperature.

Filter the extract and concentrate it under reduced pressure to yield a dark, syrupy MeOH

extract (approximately 470 g).

Partitioning:

Suspend the MeOH extract in water (H2O).
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Sequentially partition the suspension with n-hexane, ethyl acetate (EtOAc), and n-butanol

(BuOH).

Column Chromatography:

Subject the EtOAc fraction to octadecyl silica gel column chromatography.

Elute in a stepwise gradient with 300 ml aliquots of MeOH in H2O (from 0% to 100%

MeOH).

Purification:

The most potent fraction is further purified by Sephadex LH-20 column chromatography

using 20% MeOH in dichloromethane (CH2Cl2) as the eluent.

This final step yields purified Dimethyl lithospermate B.

Whole-Cell Patch-Clamp Analysis in Isolated Ventricular
Myocytes
This is a generalized protocol for whole-cell patch-clamp recording to study the effects of

dmLSB on sodium currents, based on standard techniques.[6][7]

Cell Preparation:

Isolate ventricular myocytes from rat hearts using established enzymatic digestion

protocols.

Store the isolated cells in a potassium-based solution (KB solution) at 5°C.

Solutions:

External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2,

1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 – 5% CO2.[7]

Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-

NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b591350?utm_src=pdf-body
https://docs.axolbio.com/wp-content/uploads/patch-clamp-protocol-final.pdf
https://axolbio.com/publications/https-axolbio-com-wp-content-uploads-2024-06-axol-user-guide-patch-clamp-version-1-pdf/
https://axolbio.com/publications/https-axolbio-com-wp-content-uploads-2024-06-axol-user-guide-patch-clamp-version-1-pdf/
https://docs.axolbio.com/wp-content/uploads/patch-clamp-protocol-final.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recording:

Use a patch-clamp amplifier and a micromanipulator to approach a single myocyte with a

glass micropipette (1-2 MΩ resistance) filled with the internal solution.

Establish a gigaohm seal between the pipette tip and the cell membrane.

Rupture the membrane patch to achieve the whole-cell configuration.

In voltage-clamp mode, hold the cell at a potential of -90 mV.

Apply depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents (INa).

Perfuse the cell with the external solution containing various concentrations of dmLSB and

record the changes in INa kinetics.

Canine Arterially Perfused Right Ventricular Wedge
Preparation
This ex vivo model is used to study transmural electrophysiology and arrhythmogenesis, as

described in studies on Brugada syndrome.[1][8]

Preparation:

Excise the heart from a canine and cannulate the appropriate coronary artery.

Perfuse with a cardioplegic solution (e.g., Tyrode's solution with 12 mmol/L KCl).

Dissect a wedge of the right ventricular free wall, ensuring it is perfused by the cannulated

artery.

Perfusion and Recording:

Place the wedge in a tissue bath and perfuse arterially with Tyrode's solution at 35 ±

0.5°C. Maintain perfusion pressure between 40 and 50 mmHg.

Simultaneously record a transmural pseudo-ECG and transmembrane action potentials

from epicardial and endocardial sites using floating microelectrodes.
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Induction of Brugada Syndrome Phenotype and Drug Application:

Induce the Brugada syndrome phenotype by perfusing with agents that inhibit INa and ICa

(e.g., terfenadine or verapamil) or activate IK-ATP (e.g., pinacidil).

Once the arrhythmic substrate is established, add dmLSB (e.g., 10 µmol/L) to the coronary

perfusate and observe its effects on the ECG and action potentials.

Signaling Pathways and Mechanism of Action
The primary mechanism of action of Dimethyl lithospermate B is its effect on the cardiac

voltage-gated sodium channel, Nav1.5, which is encoded by the SCN5A gene.[9][10][11] Unlike

sodium channel blockers, dmLSB acts as an agonist. Specifically, it slows the inactivation of

the sodium current (INa) without significantly affecting the peak current or inducing a persistent

late current.[3][4] This leads to an increased inward sodium current during the early phases of

the cardiac action potential.

In the context of Brugada syndrome, a condition often caused by loss-of-function mutations in

SCN5A, the reduced INa can lead to a prominent action potential notch in the right ventricular

epicardium.[1] This creates a transmural voltage gradient that manifests as ST-segment

elevation on the ECG and can lead to phase 2 reentry, a mechanism for ventricular tachycardia

and fibrillation.[1] By slowing INa inactivation, dmLSB counteracts the effects of the reduced

sodium channel function, restoring the epicardial action potential dome, reducing the

transmural dispersion of repolarization, and thereby suppressing the arrhythmic substrate.[1][5]

Brugada Syndrome Pathophysiology

dmLSB Intervention

Loss-of-function SCN5A mutation
or Na+ channel block Reduced inward Na+ current (INa) Prominent epicardial

action potential notch
Increased transmural dispersion

of repolarization (TDR) Phase 2 Reentry Ventricular Tachycardia/
Fibrillation

Dimethyl Lithospermate B
(dmLSB)

Slows inactivation of
Nav1.5 channels

Increased inward Na+ current
during action potential plateau

Counteracts

Restoration of epicardial
action potential dome Reduced TDR

Prevents

Suppression of
Arrhythmogenesis
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Click to download full resolution via product page

Signaling Pathway of dmLSB in Brugada Syndrome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Dimethyl Lithospermate
B in Traditional Medicine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591350#discovery-and-history-of-dimethyl-
lithospermate-b-in-traditional-medicine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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